molecular formula C19H23ClN4O2 B10986015 1-(6-chloropyridazin-3-yl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide

1-(6-chloropyridazin-3-yl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide

Cat. No.: B10986015
M. Wt: 374.9 g/mol
InChI Key: PDGRHEOIUQPBEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Chloropyridazin-3-yl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a chloropyridazine moiety and a methoxyphenyl ethyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-chloropyridazin-3-yl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Chloropyridazine Moiety: The chloropyridazine ring can be synthesized through the chlorination of pyridazine derivatives under controlled conditions.

    Piperidine Ring Formation: The piperidine ring is introduced via cyclization reactions involving appropriate precursors.

    Coupling Reactions: The chloropyridazine and piperidine intermediates are coupled using reagents such as coupling agents or catalysts to form the desired compound.

    Final Functionalization: The methoxyphenyl ethyl group is introduced through substitution reactions, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes scaling up the reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloropyridazin-3-yl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to modify specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloropyridazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydride (NaH) or alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

1-(6-Chloropyridazin-3-yl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide has diverse applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions with biomolecules.

    Medicine: The compound is explored for its potential therapeutic properties, including its effects on specific molecular targets.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-chloropyridazin-3-yl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-Chloropyridazin-3-yl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide is unique due to the presence of the methoxyphenyl ethyl group, which may confer distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C19H23ClN4O2

Molecular Weight

374.9 g/mol

IUPAC Name

1-(6-chloropyridazin-3-yl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide

InChI

InChI=1S/C19H23ClN4O2/c1-26-16-4-2-14(3-5-16)8-11-21-19(25)15-9-12-24(13-10-15)18-7-6-17(20)22-23-18/h2-7,15H,8-13H2,1H3,(H,21,25)

InChI Key

PDGRHEOIUQPBEQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2CCN(CC2)C3=NN=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.